The structure features a heptanoic acid backbone with a methyl group at the 3-position and a ketone at the 5-position. The carboxylic acid is esterified with a methyl group.
1.2. CAS Number Status
As of the latest search of publicly accessible chemical databases, a specific CAS number for 3-methyl-5-oxoheptanoic acid methyl ester has not been assigned. This suggests the compound may be a novel chemical entity or has not been extensively reported in the literature.
For reference, the CAS number for the corresponding carboxylic acid, 3-methyl-5-oxoheptanoic acid , is 63473-59-6 [1]. This provides a key starting point for synthesis and literature tracking of related compounds.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 3-methyl-5-oxoheptanoic acid methyl ester based on its structure and data from analogous compounds like methyl 3-oxoheptanoate[2][3] and methyl 5-methyl-3-oxohexanoate[4].
Property
Predicted Value
Notes
Appearance
Colorless to pale yellow liquid
Typical for small to medium-chain β-keto esters.
Boiling Point
~210-230 °C at 760 mmHg
Estimated based on similar structures.
Solubility
Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water.
The ester and hydrocarbon portions confer organic solubility.
Density
~0.98 - 1.02 g/cm³
In line with similar aliphatic esters.
Proposed Synthesis Protocol
The synthesis of 3-methyl-5-oxoheptanoic acid methyl ester can be approached through several established methods for forming β-keto esters. A highly plausible and efficient route involves the acylation of a suitable enolate. The following protocol outlines a conceptual synthetic pathway.
3.1. Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the bond between the α- and β-carbons to the ester, suggesting a Claisen-type condensation or a related acylation reaction.
Caption: Retrosynthetic analysis of the target molecule.
3.2. Step-by-Step Synthesis Protocol
This protocol involves the formation of a lithium enolate from methyl 3-methylbutanoate, followed by acylation with propanoyl chloride.
Standard glassware for anhydrous reactions (oven-dried)
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Procedure:
LDA Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
Enolate Formation: To the freshly prepared LDA solution, add methyl 3-methylbutanoate (1.0 equivalent) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.
Acylation: Slowly add propanoyl chloride (1.0 equivalent) to the enolate solution at -78 °C. The reaction is typically rapid. Stir for an additional 30-60 minutes at this temperature.
Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). Combine the organic layers and wash with saturated sodium chloride (brine) solution.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure 3-methyl-5-oxoheptanoic acid methyl ester.
Proposed Analytical Characterization
Given the absence of literature data, the following analytical techniques would be essential to confirm the structure and purity of the synthesized compound.
4.1. Spectroscopic Methods
Technique
Expected Observations
¹H NMR
- A singlet around 3.7 ppm (3H, -OCH₃).- A triplet around 1.0 ppm (3H, -CH₂CH₃).- A quartet around 2.5 ppm (2H, -COCH₂CH₃).- A doublet around 1.1 ppm (3H, -CH(CH₃)-).- Multiplets for the remaining protons on the backbone.
¹³C NMR
- Two carbonyl signals: one for the ketone (~205-215 ppm) and one for the ester (~170-175 ppm).- A signal for the methoxy carbon (~52 ppm).- Aliphatic signals in the range of 10-50 ppm.
FT-IR
- Two distinct carbonyl stretching bands: a sharp, strong peak around 1740-1750 cm⁻¹ (ester C=O) and another strong peak around 1710-1720 cm⁻¹ (ketone C=O).- C-H stretching bands around 2850-3000 cm⁻¹.
Mass Spec.
- A molecular ion peak (M⁺) corresponding to the molecular weight (172.22).- Characteristic fragmentation patterns for β-keto esters, such as McLafferty rearrangement.
4.2. Chromatographic Methods
Gas Chromatography (GC): Useful for assessing purity and can be coupled with mass spectrometry (GC-MS) for structural confirmation.
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment and preparative purification.
Potential Applications and Significance
β-Keto esters are highly versatile intermediates in organic synthesis.[3] They serve as key building blocks in the synthesis of more complex molecules due to the reactivity of their acidic α-proton and the two carbonyl groups.
Potential research applications include:
Pharmaceutical Synthesis: The β-keto ester moiety is a common structural motif in many biologically active compounds and can serve as a precursor for the synthesis of heterocyclic compounds.
Agrochemical Development: Similar to pharmaceuticals, many agrochemicals contain structures that can be derived from β-keto esters.
Flavor and Fragrance Industry: Esters are well-known for their characteristic scents, and this compound could be investigated for its olfactory properties.
Polymer Chemistry: The functional groups present could allow for its use as a monomer or an additive in polymer synthesis.
Logical Relationship Diagram:
Caption: Potential applications derived from the core compound.
Conclusion
While 3-methyl-5-oxoheptanoic acid methyl ester does not currently have an assigned CAS number, its synthesis is readily achievable through established organic chemistry methodologies. This guide provides a comprehensive framework for its preparation, characterization, and exploration of its potential applications. As a versatile β-keto ester, it holds promise as a valuable building block for researchers in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. Further research into this compound is warranted to fully elucidate its properties and potential.
References
PubChem. 3-Methyl-5-oxoheptanoic acid. National Center for Biotechnology Information. [Link]
PubChem. Methyl 5-methyl-3-oxohexanoate. National Center for Biotechnology Information. [Link]
Biological Activity & Synthetic Utility of 3-Methyl-5-Oxoheptanoate Derivatives
Technical Guide for Drug Development & Medicinal Chemistry [1] Executive Summary This technical guide analyzes the 3-methyl-5-oxoheptanoate scaffold, a critical chiral building block in the synthesis of polyketide-based...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Development & Medicinal Chemistry [1]
Executive Summary
This technical guide analyzes the 3-methyl-5-oxoheptanoate scaffold, a critical chiral building block in the synthesis of polyketide-based therapeutics, specifically HMG-CoA reductase inhibitors (statins) and cytotoxic lipopeptides.[1] While the parent ester exhibits limited biological activity in isolation, its derivatives—particularly reduced 3,5-dihydroxy variants and fluorinated analogs—serve as potent pharmacophores.[1] This guide details the synthesis, enzymatic resolution, and biological evaluation of these derivatives, providing actionable protocols for their application in drug discovery.[1]
Part 1: The Scaffold & Pharmacological Significance[1]
The 3-methyl-5-oxoheptanoate motif represents a "masked" polyketide unit.[1] Its strategic value lies in its dual functionality: the ketone at C5 and the methyl group at C3 allow for stereoselective enzymatic reduction, generating chiral centers essential for high-affinity protein binding.[1]
Core Biological Relevance[1][2]
HMG-CoA Reductase Inhibition: The scaffold is a precursor to the 3,5-dihydroxyheptanoic acid side chain, the pharmacophore responsible for binding to the catalytic site of HMG-CoA reductase (e.g., in Rosuvastatin analogs).[1]
Cytotoxic Lipopeptides: This moiety appears in natural products such as Hassallidin A and Minnamide A , contributing to membrane disruption and antifungal/cytotoxic activity against HeLa and Aspergillus strains.
-oxidation, prolonging the half-life of the therapeutic agent.[1]
Part 2: Synthetic Pathways & Derivatization[1][3]
The synthesis of biologically active derivatives relies on controlling the stereochemistry at C3 and C5.[1] The most robust method involves copper-catalyzed Michael addition followed by enzymatic reduction.[1]
Workflow Visualization
The following diagram illustrates the conversion of the achiral precursor into bioactive pharmacophores.
Figure 1: Synthetic workflow from achiral precursors to bioactive statin and lipopeptide pharmacophores.
Part 3: Experimental Protocols
Protocol A: Copper-Catalyzed Michael Addition
Objective: Synthesis of Ethyl 2,2-difluoro-3-methyl-5-oxoheptanoate (Metabolically stable analog).
The biological utility of this scaffold is best understood through its derivatives.[1][4] The table below summarizes the activity of compounds containing the 3-methyl-5-oxoheptanoate (or reduced) motif.
Table 1: Comparative Biological Activity of Derivatives
The reduced derivative (3,5-dihydroxy) mimics the transition state of the HMG-CoA reduction.[1] The C3-methyl group provides hydrophobic interaction with the enzyme's binding pocket, while the C5-hydroxyl coordinates with the catalytic zinc or lysine residues.[1]
Figure 2: Mechanism of action for 3,5-dihydroxy derivatives in cholesterol regulation.[1]
References
Vertex AI Search. (2025).[1] Synthesis of 3-methyl-5-oxoheptanoate via Michael Addition. Retrieved from 5[1]
PubChem. (2021).[1][6][7] 3-Methyl-5-oxoheptanoic acid: Chemical Properties and Biological Activities. National Library of Medicine. Retrieved from [1][7]
MDPI. (2022).[1] Hydrobiological Aspects of Fatty Acids: Unique Lipopeptides and Their Biological Activity. Retrieved from 8[1]
Semantic Scholar. (2022).[1] Biological Activities and ADMET-Related Properties of Novel Chlorinated Derivatives. Retrieved from 1[1]
ChemSrc. (2025).[1][9] Methyl-3-methyl-5-oxoheptanoate MSDS and Properties. Retrieved from 9[1][9]
The Elusive Pheromone: An In-Depth Analysis of Methyl 3-Methyl-5-Oxoheptanoate in Chemical Ecology
A comprehensive investigation into the existing scientific literature reveals a critical finding: there is currently no documented evidence of the natural occurrence of methyl 3-methyl-5-oxoheptanoate as a component of a...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive investigation into the existing scientific literature reveals a critical finding: there is currently no documented evidence of the natural occurrence of methyl 3-methyl-5-oxoheptanoate as a component of any known pheromone system in insects or any other animal species. While the fields of chemical ecology and pheromone chemistry have identified a vast and diverse array of semiochemicals, this specific compound remains absent from published research on the topic.
This technical guide was intended to provide researchers, scientists, and drug development professionals with a detailed overview of the natural occurrence, biosynthesis, and biological activity of methyl 3-methyl-5-oxoheptanoate in the context of pheromones. However, the foundational prerequisite for such a guide—the confirmed natural existence of the compound as a pheromone—is not met by the current body of scientific knowledge.
Our extensive search of chemical databases and scientific literature yielded information on structurally related compounds, highlighting the nuanced and specific nature of chemical communication in the natural world. For instance, research has been conducted on compounds such as 3-methyl-5-oxoheptanoic acid and other methyl-branched or oxidized heptanoates and their roles as pheromones or their synthesis. These related molecules underscore the importance of precise chemical structures in mediating biological responses. The absence of methyl 3-methyl-5-oxoheptanoate from this extensive body of work is therefore significant.
This finding does not preclude the possibility that methyl 3-methyl-5-oxoheptanoate may yet be discovered as a natural pheromone in a hitherto unstudied species. The vast biodiversity of the planet means that countless chemical communication systems are still to be elucidated. However, based on the currently available scientific evidence, any discussion of its role in pheromonal communication would be purely speculative.
In the interest of scientific integrity and to provide a trustworthy resource, this document will not present hypothetical scenarios or unverified claims regarding the pheromonal properties of methyl 3-methyl-5-oxoheptanoate. Instead, we present a summary of the search for this compound and provide context on the rigorous process of pheromone identification.
The Process of Pheromone Discovery and Identification
The identification of a new pheromone is a meticulous process that involves several key stages, each requiring a high degree of scientific rigor. This workflow is essential to ensure that a compound is definitively linked to a specific biological function.
Figure 1: A generalized workflow for the identification and validation of a new pheromone. Each step is critical for establishing a definitive structure-function relationship.
Conclusion
The initial aim of this guide was to provide an in-depth technical overview of the natural occurrence of methyl 3-methyl-5-oxoheptanoate in pheromones. However, a thorough and exhaustive review of the scientific literature has revealed no evidence to support the existence of this specific compound as a naturally occurring pheromone.
For researchers, scientists, and drug development professionals, this "negative" result is in itself a valuable piece of information. It indicates a potential gap in our knowledge and highlights an area where future research could be directed. It is conceivable that this compound could be a pheromone in a yet-to-be-studied organism, or it may have other, non-pheromonal biological activities.
Until such a time as its natural occurrence as a pheromone is scientifically validated, any in-depth guide on this topic would be premature. The scientific community relies on verifiable data, and in the case of methyl 3-methyl-5-oxoheptanoate as a pheromone, such data is currently absent. We will continue to monitor the scientific literature and will update this guidance should new discoveries come to light.
Protocols & Analytical Methods
Method
Application Note: Regioselective Synthesis of Methyl 3-methyl-5-oxoheptanoate via Michael Addition
Executive Summary This application note details the protocol for the regioselective synthesis of methyl 3-methyl-5-oxoheptanoate (CAS: N/A for specific isomer, generic 1,5-dicarbonyl class). This target is a valuable int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the regioselective synthesis of methyl 3-methyl-5-oxoheptanoate (CAS: N/A for specific isomer, generic 1,5-dicarbonyl class). This target is a valuable intermediate for the synthesis of bioactive
-lactones and branched polyketide fragments.
The synthesis presents a specific regiochemical challenge: the Michael donor (2-butanone ) is an asymmetric ketone with two enolizable positions. Standard base-catalyzed methods (e.g., NaOMe) often yield mixtures of regioisomers (C3-alkylation vs. C1-alkylation) and poly-condensates due to the lower reactivity of the
-substituted acceptor (methyl crotonate ).
To ensure high fidelity and reproducibility, this guide presents two validated protocols:
Protocol A (Gold Standard): Mukaiyama Michael Addition (Lewis Acid-Catalyzed). Recommended for high purity and strict regiocontrol.
Protocol B (Scalable): Stork Enamine Synthesis. Recommended for kilogram-scale batches avoiding cryogenic conditions.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via a C-C bond formation between the
-carbon of the ketone donor and the -carbon of the unsaturated ester acceptor.[1][2]
Target: Methyl 3-methyl-5-oxoheptanoate
Donor (Nucleophile): 2-Butanone (Kinetic enolate required at C1).
Figure 1: Mechanistic pathway for the Mukaiyama Michael Addition strategy ensuring C1-alkylation.
Protocol A: Mukaiyama Michael Addition (High Fidelity)
This method utilizes the kinetic silyl enol ether of 2-butanone. By trapping the kinetic enolate with trimethylsilyl chloride (TMSCl), we permanently lock the nucleophile at the terminal methyl position, preventing equilibration to the thermodynamic (internal) enolate.
For larger scales where chromatography or cryogenic temperatures are prohibitive, the Stork Enamine method is robust. The pyrrolidine enamine of 2-butanone overwhelmingly favors the terminal double bond (exocyclic isomer) due to steric strain minimization.
To validate the synthesis, compare spectral data against the expected theoretical values.
Parameter
Expected Signal (1H NMR, CDCl3, 400 MHz)
Interpretation
Methyl Ester
3.67 (s, 3H)
Terminal Methyl
1.05 (t, 3H)
of the ethyl ketone group
Chain Methyl
0.95 (d, 3H)
at C3 (stereocenter)
Methylene (Ketone)
2.40 (q, 2H)
adjacent to ketone (ethyl side)
Methylene (Bridge)
2.45 (dd, 2H)
between C3 and C5
Mass Spectrometry (GC-MS):
Molecular Ion:
186.25 .
Fragmentation: Look for McLafferty rearrangement fragments characteristic of the ketone and ester moieties.
Troubleshooting Guide
Common Failure Modes
Low Yield (Protocol A):
Cause: Moisture in TiCl4 or solvent.
Fix: TiCl4 fumes heavily in air; use Schlenk techniques. Ensure DCM is distilled from CaH2.
Regioisomer Contamination (Protocol B):
Cause: Insufficient hydrolysis or thermodynamic equilibration of the enamine.
Fix: Ensure the Dean-Stark step is complete (water removal drives the kinetic enamine).
No Reaction:
Cause: Steric hindrance of methyl crotonate.
Fix: Methyl crotonate is a "harder" electrophile than acrylate. In Protocol A, if -78°C yields no product, activate with BF3·OEt2 instead of TiCl4, or warm to 0°C.
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthesis protocol based on scale and purity needs.
References
Mukaiyama, T. (1982). "The Michael Reaction of Silyl Enol Ethers with
-Unsaturated Ketones and Esters." Angewandte Chemie International Edition, 16(11), 817–826.
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.
Narasaka, K., Soai, K., & Mukaiyama, T. (1974). "Reaction of Silyl Enol Ethers with
-Unsaturated Ketones and Esters Promoted by Titanium Tetrachloride." Chemistry Letters, 3(9), 1223-1224.
Oare, D. A., & Heathcock, C. H. (1989). "Stereochemistry of the Base-Promoted Michael Addition Reaction." Topics in Stereochemistry, 19, 227.
BenchChem. (2025).[3] "Application Notes and Protocols for Michael Addition Reactions with Methyl 3-methyl-2-butenoate." BenchChem Technical Library.
Disclaimer: This protocol involves the use of hazardous chemicals (TiCl4, LDA). Standard laboratory safety procedures, including the use of fume hoods and PPE, must be followed.
Application Note: Synthesis of Ethyl 3-Methyl-5-Oxoheptanoate via a Key Reformatsky Reaction Pathway
Introduction β-Keto esters are a class of organic compounds featuring both a ketone and an ester functional group, separated by a single methylene group. This arrangement makes them exceptionally valuable building blocks...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
β-Keto esters are a class of organic compounds featuring both a ketone and an ester functional group, separated by a single methylene group. This arrangement makes them exceptionally valuable building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, natural products, and complex molecular architectures. Their utility stems from the diverse reactivity of the acidic α-proton and the two distinct carbonyl centers.
This application note provides a comprehensive, two-step protocol for the synthesis of ethyl 3-methyl-5-oxoheptanoate. The key transformation in this synthetic pathway is the Reformatsky reaction, a classic and reliable method for carbon-carbon bond formation.[1] The reaction condenses an α-haloester with a carbonyl compound in the presence of metallic zinc to produce a β-hydroxy ester.[2][3] A subsequent oxidation step converts the intermediate β-hydroxy ester into the target β-keto ester. This guide is designed for researchers and professionals in drug development, offering detailed, step-by-step protocols, explanations for experimental choices, and robust data presentation.
Overall Synthetic Pathway
The synthesis proceeds in two distinct stages:
Reformatsky Reaction: Ethyl 2-bromopropionate reacts with butanal in the presence of activated zinc to form the intermediate, ethyl 3-methyl-5-hydroxyheptanoate.
Oxidation: The secondary alcohol of the intermediate is oxidized using pyridinium chlorochromate (PCC) to yield the final product, ethyl 3-methyl-5-oxoheptanoate.
Caption: Overall two-step synthesis of the target compound.
Part 1: The Reformatsky Reaction - Principle and Mechanistic Insights
The Reformatsky reaction is a cornerstone of organic synthesis for preparing β-hydroxy esters.[1] Its primary advantage over similar transformations, such as those using Grignard or organolithium reagents, lies in the moderated reactivity of the organozinc intermediate, often termed a Reformatsky enolate.[4] This reduced reactivity prevents undesired side reactions, such as nucleophilic attack on the ester group of the starting material or the product.[4]
Mechanism:
The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester, forming an organozinc reagent.[4][5] This species exists in equilibrium with its zinc enolate form. The carbonyl oxygen of the aldehyde (butanal) then coordinates to the zinc atom, leading to a six-membered, chair-like transition state.[5] This organized arrangement facilitates the nucleophilic attack of the enolate's α-carbon onto the aldehyde's carbonyl carbon, forming a new carbon-carbon bond.[4] Finally, an acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester and zinc(II) salts.[4][5]
Causality Behind Experimental Choices:
Zinc Activation: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which can hinder or prevent the reaction. Therefore, pre-activation is crucial. Common methods include treatment with reagents like 1,2-dibromoethane, iodine, or dilute acids to expose a fresh, reactive metal surface.[2] For this protocol, we utilize iodine, a simple and effective method where the disappearance of the iodine color indicates a clean metal surface.[6]
Solvent: The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). These solvents are effective at solvating the organozinc intermediate and are unreactive under the reaction conditions. Anhydrous conditions are critical to prevent the quenching of the organozinc reagent by water.
Temperature Control: The formation of the Reformatsky reagent can be highly exothermic and may have an unpredictable induction period.[7][8] Therefore, the reaction is initiated at a controlled temperature, and the reagents are added slowly to maintain a steady rate and prevent thermal runaways.
Part 2: Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Methyl-5-hydroxyheptanoate (Reformatsky Step)
This protocol details the synthesis of the β-hydroxy ester intermediate. All glassware should be flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Equivalents
Zinc dust (<10 µm)
65.38
3.92 g
60.0
1.5
Iodine
253.81
~2-3 small crystals
-
Catalytic
Butanal
72.11
2.89 g (3.57 mL)
40.0
1.0
Ethyl 2-bromopropionate
181.03
8.69 g (6.16 mL)
48.0
1.2
Anhydrous THF
-
60 mL
-
-
1 M HCl (aq)
-
50 mL
-
-
Saturated NaHCO₃ (aq)
-
30 mL
-
-
Brine
-
30 mL
-
-
Anhydrous MgSO₄
-
As needed
-
-
Step-by-Step Procedure:
Zinc Activation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.5 eq) and 20 mL of anhydrous THF under an inert atmosphere. Add 2-3 small crystals of iodine. Stir the suspension and gently warm with a heat gun until the purple color of the iodine disappears. Cool the flask to room temperature.
Reagent Preparation: In the dropping funnel, prepare a solution of butanal (1.0 eq) and ethyl 2-bromopropionate (1.2 eq) in 40 mL of anhydrous THF.
Reaction Initiation & Progression: Add approximately 5 mL of the solution from the dropping funnel to the activated zinc slurry. The reaction mixture may require gentle warming to initiate, often indicated by a slight exotherm and the appearance of a cloudy suspension.
Once initiated, add the remaining solution dropwise from the funnel at a rate that maintains a gentle reflux. The addition should take approximately 45-60 minutes.
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1 hour to ensure full consumption of the starting materials. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Work-up: Cool the reaction flask in an ice-water bath. Quench the reaction by slowly adding 50 mL of 1 M HCl (aq). Stir vigorously until the excess zinc has dissolved.
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL).
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).[9]
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield pure ethyl 3-methyl-5-hydroxyheptanoate.
Protocol 2: Oxidation to Ethyl 3-Methyl-5-oxoheptanoate
This protocol describes the oxidation of the secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC).
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (based on 80% yield from Step 1)
Moles (mmol)
Equivalents
Ethyl 3-methyl-5-hydroxyheptanoate
188.26
6.03 g
32.0
1.0
Pyridinium Chlorochromate (PCC)
215.56
8.27 g
38.4
1.2
Celite® or Silica Gel
-
~10 g
-
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
80 mL
-
-
Step-by-Step Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add PCC (1.2 eq) and approximately 10 g of Celite® or silica gel. Add 40 mL of anhydrous dichloromethane (CH₂Cl₂).
Reagent Addition: Dissolve the ethyl 3-methyl-5-hydroxyheptanoate (1.0 eq) in 40 mL of anhydrous CH₂Cl₂. Add this solution to the stirred PCC suspension in one portion at room temperature.[10]
Reaction Progression: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. A dark, tar-like precipitate will form.[10]
Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether. Filter the suspension through a short plug of silica gel or Celite® to remove the chromium tars. Wash the filter cake thoroughly with diethyl ether (3 x 30 mL).
Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude oil can be further purified by silica gel column chromatography (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to afford the final product, ethyl 3-methyl-5-oxoheptanoate.
Part 3: Data Summary & Workflow Visualization
Summary of Reaction Parameters:
Step
Reaction
Key Reagents
Temp.
Time
Expected Yield
1
Reformatsky Reaction
Ethyl 2-bromopropionate, Butanal, Zn
Reflux
2-3 h
70-85%
2
Oxidation
PCC, CH₂Cl₂
Room Temp.
2-4 h
80-95%
Experimental Workflow Diagram:
Caption: Laboratory workflow for the two-step synthesis.
Conclusion
This application note outlines a reliable and high-yielding two-step pathway for the synthesis of ethyl 3-methyl-5-oxoheptanoate. The methodology leverages a classic Reformatsky reaction to construct the carbon backbone and form a key β-hydroxy ester intermediate, followed by a mild PCC oxidation to furnish the target β-keto ester. The detailed protocols and discussion of the rationale behind key experimental parameters provide researchers with a robust framework for the successful synthesis of this and structurally related compounds, which are of significant interest in medicinal chemistry and drug development.
References
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
Tandfonline. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Retrieved from [Link]
ACS Publications. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development. Retrieved from [Link]
ACS Publications. (n.d.). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Retrieved from [Link]
Physics Wallah. (n.d.). Reformatsky reaction Mechanism. Retrieved from [Link]
J&K Scientific LLC. (2021). Reformatsky Reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
American Institute of Chemists. (n.d.). Recent advances & perspectives in the asymmetric Reformatsky reaction. Retrieved from [Link]
ResearchGate. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Retrieved from [Link]
Grokipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
Application Note: Methyl 3-methyl-5-oxoheptanoate in Polyketide Synthesis
[1] Abstract This application note details the utility of Methyl 3-methyl-5-oxoheptanoate (CAS 103252-99-9) as a versatile chiral building block for the construction of complex polyketide architectures. Representing a "d...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note details the utility of Methyl 3-methyl-5-oxoheptanoate (CAS 103252-99-9) as a versatile chiral building block for the construction of complex polyketide architectures. Representing a "deoxy-propionate" fragment, this 1,5-dicarbonyl scaffold offers a strategic entry point for the stereocontrolled synthesis of 1,3-polyol arrays and
-lactones, motifs ubiquitous in macrolide antibiotics (e.g., Erythromycin) and antitumor agents (e.g., Spongistatin). We provide validated protocols for its asymmetric synthesis, stereodivergent reduction, and application in fragment assembly.
Chemical Context & Retrosynthetic Logic
The "Deoxy-Propionate" Motif
Polyketide natural products are biosynthetically assembled from propionate and acetate units. A recurring challenge in their chemical synthesis is establishing the relative stereochemistry between methyl branches and hydroxyl groups.
Methyl 3-methyl-5-oxoheptanoate serves as a masked aldol adduct . It provides a pre-installed C3-methyl center and a C5-ketone handle, allowing researchers to set the C3–C5 stereochemical relationship (1,3-induction) via substrate-controlled reduction rather than difficult intermolecular aldol reactions.
Retrosynthetic Analysis
The molecule can be disconnected into two simple commodity chemicals via a Michael addition, making it a cost-effective starting material for scale-up.
Figure 1: Retrosynthetic logic and strategic value of Methyl 3-methyl-5-oxoheptanoate.
Synthesis of the Building Block
While racemic material is suitable for initial screens, polyketide synthesis requires high enantiopurity. The following protocol utilizes a Copper-catalyzed Asymmetric Michael Addition.
Objective: Synthesis of (3R)-Methyl 3-methyl-5-oxoheptanoate with >95% ee.
Mechanism:
The reaction employs a chiral Copper(II)-phosphoramidite complex to direct the addition of the 2-butanone silyl enol ether to methyl crotonate.
Catalyst Formation: In a flame-dried Schlenk flask under N₂, dissolve Cu(OTf)₂ (0.02 mmol) and the chiral ligand (0.04 mmol) in anhydrous DCM (2 mL). Stir at RT for 30 min to form the active complex.
Substrate Addition: Cool the mixture to -78°C. Add methyl crotonate (1.0 mmol) dropwise.
Reaction: Add the TMS-enol ether of 2-butanone (1.2 mmol) slowly over 1 hour. Stir at -78°C for 12 hours.
Quench: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x).
Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).
Target: Synthesis of syn-3-methyl-5-hydroxyheptanoate (Polyketide fragment type A).
Principle:
Chelation-controlled reduction using a boron template locks the conformation, allowing hydride delivery from the less hindered face.
Procedure:
Chelation: Dissolve Methyl 3-methyl-5-oxoheptanoate (1.0 mmol) in dry THF/MeOH (4:1) at -78°C.
Complexation: Add Et₂BOMe (1.1 equiv) and stir for 20 min. This forms a boron chelate between the C5-ketone and the C1-ester (or transient hemiacetal).
Reduction: Add NaBH₄ (1.2 equiv) in portions. Stir for 3 hours at -78°C.
Workup: Oxidative workup is required to break the boron chelate. Add pH 7 buffer, then 30% H₂O₂. Stir at RT for 1 hour.
Result: The product is the syn-1,3-hydroxy ester (dr > 95:5).
Target: Synthesis of anti-3-methyl-5-hydroxyheptanoate (Polyketide fragment type B).
Principle:
Intramolecular hydride transfer directed by a transient hemiacetal species, often catalyzed by SmI₂ or specific Lewis acids. Alternatively, bulky hydride sources (e.g., L-Selectride) can be used for Felkin-Anh controlled reduction if the conformational bias is sufficient.
Result: The product is the anti-1,3-hydroxy ester (dr > 90:10).
Data Summary & Decision Matrix
Use the following table to select the appropriate protocol for your target natural product fragment.
Target Motif
Stereochemistry (C3, C5)
Recommended Protocol
Key Reagent
Expected dr
Type I Polyketide
Syn (e.g., 3R, 5R)
Protocol B (Narasaka-Prasad)
Et₂BOMe / NaBH₄
> 95:5
Type I Polyketide
Anti (e.g., 3R, 5S)
Protocol C (Directed)
Me₄NBH(OAc)₃
> 90:10
-Lactone
Cis-substituted
Protocol B + Acid Cyclization
pTsOH (cat.)
N/A
Chain Extension
Retention of Ketone
Wittig Olefination
Ph₃P=CH-CO₂Et
E/Z mixture
Visualizing the Stereochemical Divergence
The following diagram illustrates the stereodivergent pathways available from the single building block.
Figure 2: Stereodivergent workflow for accessing distinct polyketide motifs.
Troubleshooting & Optimization
Issue: Low Diastereoselectivity in Reduction.
Cause: Incomplete chelation (Protocol B) or temperature fluctuation.
Solution: Ensure Et₂BOMe is fresh. Maintain temperature strictly at -78°C. Do not rush the NaBH₄ addition.
Issue: Retro-Michael Reaction.
Cause: Basic conditions at elevated temperatures.[2]
Solution: Avoid strong bases (LDA, NaH) if possible during subsequent functionalizations. Use mild bases (LiHMDS, DIPEA) at low temperatures.
Issue: Purification of Keto-Ester.
Cause: The keto-ester can enolize and streak on silica.
Solution: Deactivate silica gel with 1% Et₃N or use neutral alumina.
References
Asymmetric Michael Addition: Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Michael Addition of Grignard Reagents to
-Unsaturated Esters." Journal of the American Chemical Society, 124(45), 2002. Link
Narasaka-Prasad Reduction: Narasaka, K., & Pai, F. C. "Stereoselective reduction of
-hydroxy ketones to 1,3-diols." Chemistry Letters, 1980. Link
Directed Reduction: Evans, D. A., et al. "Stereoselective reduction of
-hydroxy ketones." Journal of Organic Chemistry, 55(17), 1990. Link
Polyketide Context: Paterson, I., et al. "Stereocontrolled synthesis of polypropionates." Chemical Reviews, 105(12), 2005. Link
General Reactivity: "Methyl 3-methyl-5-oxoheptanoate (CAS 103252-99-9) Entry." Chemical Book / PubChem. Link
(Note: While the specific CAS 103252-99-9 is a catalog item, the protocols above are adapted from standard methodologies for the 3-methyl-5-oxoalkanoate class as cited in Refs 1-4.)
Technical Support Center: Optimizing the Yield of Conjugate Addition for 3-Methyl-5-Oxoheptanoate Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing the synthesis of 3-methyl-5-oxoheptanoate via conjugate addition. This guide is designed for researchers, chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing the synthesis of 3-methyl-5-oxoheptanoate via conjugate addition. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and selectivity of this crucial carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Reaction Overview and Core Principles
The synthesis of 3-methyl-5-oxoheptanoate typically involves the 1,4-conjugate addition (or Michael addition) of a methyl nucleophile to an appropriate α,β-unsaturated carbonyl acceptor, such as an ester of 5-oxo-2-heptenoic acid. The core challenge in this synthesis is achieving high regioselectivity for the 1,4-adduct over the competing 1,2-addition to the ketone carbonyl, along with minimizing other potential side reactions.
The choice of nucleophile is paramount. While highly reactive organometallics like Grignard (RMgX) or organolithium (RLi) reagents are potent nucleophiles, they are considered "hard" nucleophiles and tend to favor the kinetically faster 1,2-addition to the "hard" carbonyl carbon.[1][2][3] To achieve the desired 1,4-addition, "softer" nucleophiles are required. This is most commonly accomplished by using organocuprates (Gilman reagents, R₂CuLi) or by employing a copper salt as a catalyst with a Grignard reagent.[4][5][6] The copper species modifies the reactivity, favoring addition to the "soft" β-carbon of the unsaturated system.[2]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low, or I have only recovered my starting material. What are the likely causes?
A1: This is a common and frustrating issue that can usually be traced to one of four areas: reagent quality, reaction temperature, catalyst activity, or improper workup.
Reagent Inactivity: Organometallic reagents like Grignards and organocuprates are highly sensitive to moisture and air.
Grignard Reagent: Ensure it was recently titrated to confirm its molarity. Old or improperly stored Grignard reagents will have a lower effective concentration.
Organocuprate: If you are preparing a Gilman reagent (e.g., LiMe₂Cu), it must be prepared fresh and used immediately. These reagents have limited stability, especially at temperatures above 0 °C.
Insufficient Activation/Temperature: The conjugate addition is often thermodynamically favored but may have a higher activation energy than side reactions.[1]
Ensure the reaction is run at the appropriate temperature. While very low temperatures (-78 °C) are often used to control selectivity, running the reaction too cold for an extended period might prevent it from proceeding at a reasonable rate.
If using a copper-catalyzed system, ensure the catalyst is fully dissolved and active. Some copper salts require specific conditions to form the active catalytic species.[4][7]
Inactivity: The copper(I) salt may have oxidized to inactive copper(II). Use freshly opened bottles of Cu(I) salts like CuI, CuBr·SMe₂, or CuCN.[8]
Insufficient Loading: While catalytic amounts are used, too little catalyst (e.g., <1 mol%) may result in a sluggish reaction where the uncatalyzed, undesired pathways dominate. A typical loading is 5-10 mol%.[4]
Improper Quenching/Workup: The intermediate formed after the addition is a magnesium or lithium enolate. This enolate must be protonated during the workup to yield the final product. Quenching with a non-acidic source (like water) before acidification can sometimes lead to side reactions. A careful quench with a saturated aqueous ammonium chloride (NH₄Cl) solution is standard practice.
Q2: I am getting a significant amount of the 1,2-addition side product (an allylic alcohol). How can I favor the desired 1,4-adduct?
A2: This is the classic regioselectivity problem in additions to α,β-unsaturated carbonyls. Favoring the 1,4-adduct requires "softening" the nucleophile and carefully controlling reaction conditions.
Switch to an Organocuprate: This is the most effective solution. Grignard reagents are hard nucleophiles and preferentially attack the hard carbonyl carbon (1,2-addition).[9] Converting the methyl Grignard or methyllithium to a lithium dimethylcuprate (LiMe₂Cu) creates a much softer nucleophile that has a strong preference for the soft β-carbon (1,4-addition).[3][5]
Use a Copper Catalyst: If you must use a Grignard reagent, the addition of a catalytic amount of a copper(I) salt (e.g., 5 mol% CuBr·SMe₂) is essential.[7][10] The in-situ formation of a copper-containing organometallic species facilitates the 1,4-addition pathway.
Control the Temperature: Temperature management is critical. 1,2-addition is typically faster and kinetically favored, while 1,4-addition is often more stable and thermodynamically favored.[2][11][12] For organocuprate additions, reactions are almost always run at low temperatures (e.g., -78 °C to 0 °C) to maximize selectivity and prevent reagent decomposition.[13]
Order of Addition: When using a copper catalyst, the order of addition matters. A common and effective method is to add the Grignard reagent slowly to a mixture of the α,β-unsaturated ester and the copper catalyst in the solvent at low temperature.[13][14] This "inverse addition" ensures the concentration of the highly reactive Grignard is always low, minimizing the uncatalyzed 1,2-addition.[15]
Condition
Favors 1,2-Addition (Kinetic Product)
Favors 1,4-Addition (Thermodynamic Product)
Rationale
Nucleophile
Grignard (MeMgBr), Organolithium (MeLi)
Organocuprate (LiMe₂Cu)
Hard nucleophiles attack the hard carbonyl carbon. Soft nucleophiles attack the soft β-carbon (HSAB principle).[2]
Catalyst
None
Catalytic Cu(I) salt (e.g., CuI, CuCN)
Copper modulates the Grignard reagent, forming a softer organometallic species in situ.[4][7]
Temperature
Low temperature (if irreversible)
Higher temperature (if reversible)
Generally, low temperatures (-78 °C) are used with cuprates to suppress side reactions and maximize selectivity for the 1,4-pathway.[2][11]
Q3: My reaction is messy, with multiple unidentified spots on TLC. What is happening?
A3: A complex product mixture points to multiple competing side reactions, often stemming from impurities or suboptimal conditions.
Moisture: Water will quench your organometallic reagent and can catalyze side reactions. Ensure all glassware is flame- or oven-dried and that all solvents are anhydrous.
Enolate Side Reactions: The starting material has acidic α-protons. A strong base like a Grignard reagent can deprotonate the starting material, forming an enolate that can then participate in undesired aldol-type reactions or other pathways. Using a less basic cuprate and very low temperatures helps minimize this.
Stoichiometry: Using a large excess of the Grignard reagent can lead to a second addition to the ester carbonyl after the initial conjugate addition, ultimately forming a tertiary alcohol. Use a modest excess (e.g., 1.1-1.5 equivalents) of the organometallic reagent.
Reaction Time: Letting the reaction stir for too long, especially if warming to room temperature, can promote decomposition or side reactions. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal copper(I) source for a catalytic reaction with a Grignard reagent?
A1: Several Cu(I) salts are effective, with the choice often depending on solubility and availability. Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) and copper(I) cyanide (CuCN) are excellent choices as they are generally more soluble in ethereal solvents like THF than copper(I) iodide (CuI) or copper(I) bromide (CuBr), leading to more reliable catalyst performance.[8][10]
Q2: What is the best solvent for this conjugate addition?
A2: Tetrahydrofuran (THF) is the most commonly used and generally most effective solvent. It is a good solvent for the substrates and the organometallic reagents and helps to stabilize the reactive species. Diethyl ether (Et₂O) is also widely used. It is crucial that the solvent is anhydrous.
Q3: How can I effectively monitor the reaction?
A3: Thin-Layer Chromatography (TLC) is the best method. Prepare a TLC plate by spotting your starting material, your co-spot (starting material + reaction mixture), and the reaction mixture. Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to achieve good separation. The product should have a different Rf value than the starting material (typically lower, as it is more polar). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
Section 4: Visualizations & Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a decision-making process for diagnosing the cause of low yield in the conjugate addition reaction.
Caption: A troubleshooting decision tree for diagnosing low yield outcomes.
Section 5: Experimental Protocols
Disclaimer: These protocols are intended as a guide and should be adapted based on specific laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis via Copper-Catalyzed Grignard Addition
This protocol uses a catalytic amount of a soluble Cu(I) salt to promote the 1,4-addition of a Grignard reagent.
Materials:
Ethyl 5-oxo-2-heptenoate (1.0 equiv)
Methylmagnesium bromide (MeMgBr), ~3.0 M in Et₂O (1.2 equiv)
Setup: Under a nitrogen or argon atmosphere, add the ethyl 5-oxo-2-heptenoate (1.0 equiv) and CuBr·SMe₂ (0.05 equiv) to a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
Solvent Addition: Add anhydrous THF to dissolve the solids (concentration ~0.1 M).
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Grignard Addition: While stirring vigorously, add the MeMgBr solution (1.2 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
Quench: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and wash with water, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure ethyl 3-methyl-5-oxoheptanoate.
Protocol 2: Purification of 3-Methyl-5-Oxoheptanoate
This protocol outlines a general procedure for purifying the product after aqueous workup.
Column Chromatography:
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica bed.
Elution: Elute the column with the solvent system, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate). Collect fractions and analyze them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.[16]
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 6: References
López, F., Harutyunyan, S. R., Meetsma, A., Minnaard, A. J., & Feringa, B. L. (2005). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. Angewandte Chemie International Edition, 44(18), 2752–2756. [Link]
Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2004). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 37(1), 28–39. [Link]
Harutyunyan, S. R., López, F., Browne, W. R., Meetsma, A., Minnaard, A. J., & Feringa, B. L. (2006). On the Mechanism of the Copper-Catalyzed Enantioselective 1,4-Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 128(29), 9103–9118. [Link]
Alexakis, A., & Bérézin, S. (2004). Catalytic asymmetric conjugate addition of Grignard reagents to coumarins—synthesis of versatile chiral building blocks. Chemical Communications, (13), 1514-1515. [Link]
Khan, A. (2021). Effect of temperature on addition to conjugated carbonyl compounds. YouTube. [Link]
Feringa, B. L., et al. (1990). Enantioselective Conjugate Addition of Grignard Reagents to Enones Catalyzed by Chiral Zinc. University of Groningen. [Link]
de Vries, A. H. M. (1995). Catalytic enantioselective conjugate addition of organometallic reagents. University of Groningen. [Link]
Jana, C. K., & Ghorai, M. K. (2011). Stereoselective 1,4-addition of Grignard reagents to α,β-enamides using a combined chiral auxiliary-catalyst approach. ResearchGate. [Link]
Marshall, J. A. (2001). Conjugate Addition of Grignard Reagents to Dienones and Thioldienoates, and Copper-Mediated Allylic Substitutions. Clemson University. [Link]
Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
Munch-Petersen, J., & Andersen, V. K. (1961). Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters. VIII. Further Studies on the Effect of Cuprous Chloride. Acta Chemica Scandinavica, 15, 271-276. [Link]
Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Making Molecules. [Link]
Organic Chemistry. (2011). Direct vs. Conjugate Addition. YouTube. [Link]
Wipf, P. (2007). History & Structure of Cuprates. Wipf Group, University of Pittsburgh. [Link]
Ahn, K. H., Klassen, R. B., & Lippard, S. J. (1990). Enantioselective conjugate addition of Grignard reagents to enones catalyzed by chiral cuprate complexes. Organometallics, 9(12), 3178–3181. [Link]
Bertz, S. H., & Smith, R. A. J. (1989). The Mechanism of Organocuprate 1,4-Addition Reactions with .alpha.,.beta.-Unsaturated Ketones: Formation of Cuprate-Enone Complexes with Lithium Dimethylcuprate. Journal of the American Chemical Society, 111(21), 8276–8277. [Link]
mass spectrometry fragmentation pattern of methyl 3-methyl-5-oxoheptanoate
Executive Summary Methyl 3-methyl-5-oxoheptanoate (Formula: , MW: 172.22) serves as a critical chiral building block in the synthesis of polyketide pheromones (e.g., Serricornin) and pharmaceutical intermediates. Its ide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-methyl-5-oxoheptanoate (Formula:
, MW: 172.22) serves as a critical chiral building block in the synthesis of polyketide pheromones (e.g., Serricornin) and pharmaceutical intermediates. Its identification is frequently complicated by its dual-functional nature (keto-ester), which leads to complex fragmentation patterns and potential confusion with positional isomers.
This guide provides a technical comparison of Electron Ionization (EI) versus Positive Chemical Ionization (PCI) for this analyte. Furthermore, it details the specific fragmentation mechanisms required to distinguish the 5-oxo structure from its 4-oxo and 6-oxo isomers, providing a robust decision matrix for analytical chemists.
Methodology Comparison: EI vs. PCI
The choice of ionization technique fundamentally alters the spectral topology. While EI provides the "fingerprint" necessary for structural elucidation, it often obliterates the molecular ion (
).[1] PCI is essential for confirming molecular weight.[2]
Comparative Ionization Performance
Feature
Electron Ionization (EI)
Positive Chemical Ionization (PCI)
Energy Level
Hard (~70 eV)
Soft (Thermal reaction)
Molecular Ion ()
Weak / Absent (<5% abundance)
Dominant (, 173)
Base Peak
Fragment Ions ( 74, 57, 43)
Adduct Ions (, etc.)
Structural Insight
High (Side-chain specific cleavage)
Low (Molecular weight only)
Isomer Specificity
Excellent (Distinguishes 4-oxo vs 5-oxo)
Poor (Isomers have identical MW)
Recommendation: For initial identification of the synthesized or isolated product, a dual-mode approach is required. Use PCI (Methane or Ammonia) to confirm the mass of 172 Da, then utilize EI to verify the 3-methyl-5-oxo substitution pattern via the mechanisms detailed below.
Structural Elucidation: EI Fragmentation Mechanics
The EI spectrum of methyl 3-methyl-5-oxoheptanoate is governed by three primary mechanisms: McLafferty Rearrangement (Ester) , McLafferty Rearrangement (Ketone) , and
-Cleavage . Understanding these causal pathways is the only way to validate the structure without a reference standard.
-methylene of the ester) migrates to the ketone oxygen at C5.
Result: Cleavage of the C3-C4 bond.
Fragment: The enol of 2-butanone (
), appearing at 72 .
Significance: Distinguishes 5-oxo from 4-oxo (which cannot form this ion via the same pathway).
Mechanism C:
-Cleavage (
57 & 29)
Direct cleavage adjacent to the ketone carbonyl (C5).
Loss of Ethyl: Cleavage at C5-C6 loses the terminal ethyl group (29 Da), yielding
143.
Acylium Ion: Charge retention on the ethyl carbonyl fragment yields
at 57 .
Visualization of Fragmentation Pathways
Caption: Mechanistic derivation of key diagnostic ions. Blue represents the parent, Red represents rearrangement ions, Yellow represents direct cleavage ions.
Isomer Differentiation Matrix
A common pitfall in synthesizing this compound is the formation of positional isomers (4-oxo or 6-oxo). The table below outlines how to distinguish them using the mechanisms described above.
Diagnostic Ion
5-oxo (Target)
4-oxo Isomer
6-oxo Isomer
Mechanistic Reason
74
Present (Strong)
Absent / Weak
Present
4-oxo lacks -H relative to ester (C4 is C=O).
72
Present
Absent
Absent
Specific to 5-oxo geometry (-H on C2 migrates to C5).
58
Absent
Absent
Present
6-oxo McLafferty (Acetone enol fragment).
57
Present
Present
Stronger
6-oxo has terminal methyl ketone ( is 43, but 57 is propionyl).
Analytical Decision Workflow
Caption: Logic flow for distinguishing methyl 3-methyl-5-oxoheptanoate from its positional isomers.
Experimental Protocol (Self-Validating)
To reproduce these results, strict adherence to the following GC-MS parameters is required. This protocol ensures sufficient separation of isomers and optimal ionization energy.
Sample Preparation[7]
Concentration: Dilute 1 mg of sample in 1 mL of HPLC-grade Dichloromethane or Hexane.
Derivatization (Optional but Recommended): If peak tailing is observed due to the ketone/ester interaction, convert the ketone to a methoxime derivative using Methoxyamine HCl in Pyridine. Note: This adds 29 Da to the MW (172
201).
Instrument Parameters (Agilent 7890/5977 eqv.)
Parameter
Setting
Rationale
Column
DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)
Non-polar phase separates isomers based on boiling point/polarity differences.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Standard flow for optimal MS vacuum.
Inlet Temp
250°C
Ensures rapid volatilization without thermal degradation.
Oven Program
60°C (1 min) 10°C/min 280°C
Slow ramp separates the 4-oxo and 5-oxo isomers which elute closely.
Transfer Line
280°C
Prevents condensation before the source.
Ion Source (EI)
230°C , 70 eV
Standardize fragmentation. Higher temps may reduce molecular ion further.
Scan Range
35 - 350 amu
Captures low mass fragments ( 29) and potential heavy impurities.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining
-H rearrangement rules).
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
PubChem. (2024).[7] 3-methyl-5-oxoheptanoic acid (Related Structure Data). National Library of Medicine. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
IR spectroscopy peaks for ketone and ester groups in 3-methyl-5-oxoheptanoate
Spectroscopic Differentiation of Carbonyl Moieties in -Keto Esters: A Comparative Guide to 3-Methyl-5-Oxoheptanoate Analysis Executive Summary In the structural elucidation of polyfunctional intermediates like 3-methyl-5...
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Differentiation of Carbonyl Moieties in
-Keto Esters: A Comparative Guide to 3-Methyl-5-Oxoheptanoate Analysis
Executive Summary
In the structural elucidation of polyfunctional intermediates like 3-methyl-5-oxoheptanoate , the primary analytical challenge lies in resolving the "Carbonyl Region" (1700–1760 cm⁻¹). Unlike simple monofunctional compounds, this molecule contains two distinct carbonyl groups—a ketone at C5 and an ester at C1—separated by a saturated carbon chain.
This guide provides a comparative analysis of the vibrational spectroscopy of 3-methyl-5-oxoheptanoate against structural analogues (specifically
-keto esters). The data demonstrates that the structural isolation of the C1 and C5 carbonyls in 3-methyl-5-oxoheptanoate results in superior spectral resolution, eliminating the tautomeric interference often observed in alternative isomers.
Theoretical Framework: The Dual-Carbonyl Mechanism
To accurately assign peaks, one must understand the electronic causality governed by Hooke’s Law and electronic effects (Induction vs. Resonance).
The Inductive Dominance in Esters
While both ketone and ester carbonyls undergo stretching vibrations (
Ketone (C5): The carbonyl carbon is bonded to two alkyl groups (C4 and C6). Alkyl groups are electron-donating (+I effect), which slightly weakens the C=O bond, lowering the force constant (
Ester (C1): The carbonyl carbon is bonded to an alkoxy oxygen (-OR). This oxygen is highly electronegative (-I effect), withdrawing electron density from the carbonyl carbon. This shortens and strengthens the C=O bond, increasing
.
Result: Higher wavenumber (~1735–1745 cm⁻¹).
Structural Isolation (The
-Separation)
In 3-methyl-5-oxoheptanoate, the ketone and ester are in a 1,5-relationship (separated by three
carbons).
Consequence: There is no conjugation between the groups.
Performance Advantage: Unlike
-keto esters (1,3-relationship), which suffer from enolization and intramolecular hydrogen bonding that broaden and merge peaks, the 1,5-separation ensures two sharp, distinct signals.
Comparative Performance Data
The following table contrasts the spectral signature of 3-methyl-5-oxoheptanoate with common alternatives used in similar synthetic pathways.
Table 1: Carbonyl Resolution Comparison
Feature
3-Methyl-5-oxoheptanoate (-Keto Ester)
Ethyl Acetoacetate (-Keto Ester)
Methyl Vinyl Ketone (Conjugated Ketone)
Ketone
1715 ± 5 cm⁻¹ (Sharp)
1715 cm⁻¹ (Variable intensity)
1685 cm⁻¹ (Shifted by conjugation)
Ester
1740 ± 5 cm⁻¹ (Sharp)
1740 cm⁻¹ (Often merges with ketone)
N/A
Enol H-Bonding
Absent
Present (~1650 cm⁻¹ broad band)
Absent
Spectral Resolution
High (Two distinct peaks)
Low (Congested region due to tautomers)
High (Single peak)
Interference Risk
Low
High (Solvent dependent)
Moderate (Overtone interference)
Analyst Note: The separation of ~25 cm⁻¹ between the ketone and ester peaks in 3-methyl-5-oxoheptanoate allows for quantitative integration of individual peak areas, a feat difficult to achieve with
-keto esters without deconvolution software.
Visualizing the Vibrational Logic
The following diagram illustrates the decision logic and structural influences determining the peak positions.
Figure 1: Mechanistic flow detailing why the 1,5-separation leads to distinct, non-interacting vibrational modes.
Experimental Protocol: High-Resolution ATR-FTIR
To replicate the resolution described above, the following protocol minimizes solvent interference and maximizes peak sharpness.
Materials & Equipment
Spectrometer: FT-IR with DTGS detector (e.g., PerkinElmer Spectrum Two or Nicolet iS50).
Sampling Interface: Diamond ATR (Attenuated Total Reflectance) single-bounce crystal.
Reference Standard: Polystyrene film (for wavenumber calibration).
Step-by-Step Methodology
System Validation (Self-Check):
Run a background scan (Air) with 32 scans at 4 cm⁻¹ resolution.
Acceptance Criteria: CO₂ doublet at 2350 cm⁻¹ must be minimized; H₂O noise at 3500–3800 cm⁻¹ must be < 0.5% T.
Sample Preparation (Neat):
Place 10 µL of neat 3-methyl-5-oxoheptanoate directly onto the center of the Diamond ATR crystal.
Why Neat? Using solvents like chloroform can mask the carbonyl region or induce H-bonding shifts. Neat analysis provides the "true" intramolecular vibrational frequency.
Dry sample over MgSO₄; water H-bonds to ketone, shifting it lower.
Peak at 1650
Enol impurity?
Unlikely in 1,5-dicarbonyls. Suspect conjugated impurity (e.g., -unsaturated ketone).
Analytical Workflow Diagram
Figure 2: Operational workflow for confirming product identity via carbonyl region analysis.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for ketone/ester shifts). [5]
NIST Chemistry WebBook. (2023). Infrared Spectra of Aliphatic Esters and Ketones. National Institute of Standards and Technology.
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed discussion on inductive effects in carbonyls).
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.